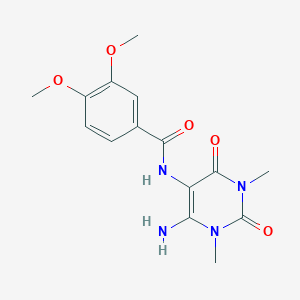

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

This compound is a pyrimidine derivative featuring a 3,4-dimethoxybenzamide substituent at the 5-position of the tetrahydropyrimidine ring. The core structure includes a 6-amino group and 1,3-dimethyl substitutions on the pyrimidine ring, which confer unique electronic and steric properties. The 3,4-dimethoxybenzamide moiety enhances lipophilicity and may influence binding interactions with biological targets, such as kinases or formamidases .

Properties

CAS No. |

166115-70-4 |

|---|---|

Molecular Formula |

C15H18N4O5 |

Molecular Weight |

334.33 g/mol |

IUPAC Name |

N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H18N4O5/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)8-5-6-9(23-3)10(7-8)24-4/h5-7H,16H2,1-4H3,(H,17,20) |

InChI Key |

JMFHWQQPZGEVCI-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC(=C(C=C2)OC)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dimethoxybenzoic acid with 6-amino-1,3-dimethyluracil under acidic conditions to form the desired benzamide derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade solvents, automated reaction systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl groups in the pyrimidine ring can be reduced to form hydroxyl derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Formation of 3,4-dimethoxybenzoic acid derivatives.

Reduction: Formation of hydroxylated pyrimidine derivatives.

Substitution: Formation of halogenated benzamide derivatives.

Scientific Research Applications

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular pathways. For example, it could inhibit DNA synthesis by targeting thymidylate synthase, a key enzyme in nucleotide biosynthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are listed below, with key differences highlighted in molecular features, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine substitution (Analog 3) improves binding affinity in formamidase inhibition but lacks the methyl groups critical for stabilizing the pyrimidine ring conformation in the target compound .

Structural Flexibility vs. Benzyl groups (Analog 4) introduce steric bulk, which may interfere with binding pockets in enzymatic targets .

Bioactivity Hypotheses :

- The target compound’s dual methyl groups on the pyrimidine ring may stabilize the lactam tautomer, a feature critical for interactions with ATP-binding pockets in kinases .

- Analogs with fluorine or methoxy groups (e.g., Analog 3 and the target compound) show promise as enzyme inhibitors, though their exact targets require experimental validation .

Biological Activity

N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , and its molecular weight is approximately 284.29 g/mol. The structure includes a pyrimidine ring and a benzamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H16N4O4 |

| Molecular Weight | 284.29 g/mol |

| CAS Number | 7597-60-6 |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have demonstrated that this compound exhibits antitumor properties. A notable study conducted on various cancer cell lines indicated that this compound inhibits cell proliferation and induces apoptosis (programmed cell death) through the activation of caspase pathways.

Case Study Example:

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (IC50 = 15 µM) after 48 hours of exposure. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Antibacterial Activity

The compound has also shown promising antibacterial activity against various strains of bacteria. In vitro tests revealed that it possesses significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Data Table: Antibacterial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Mechanism of Action:

The anti-inflammatory activity is believed to be mediated through the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for its therapeutic applications. Preliminary studies suggest moderate absorption with a half-life of approximately 6 hours in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.